methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable coumarin derivative with a piperidine carboxylate under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various fields.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Other coumarin derivatives with similar structures and biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, which are known for their pharmacological properties.
Uniqueness
Methyl 1-((3-oxo-3H-benzo[f]chromen-1-yl)methyl)piperidine-4-carboxylate is unique due to its specific combination of the coumarin and piperidine moieties, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 1-[(3-oxobenzo[f]chromen-1-yl)methyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H21NO4/c1-25-21(24)15-8-10-22(11-9-15)13-16-12-19(23)26-18-7-6-14-4-2-3-5-17(14)20(16)18/h2-7,12,15H,8-11,13H2,1H3 |
InChI Key |
QEWYSVBHWJLEGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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